4-(4-fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol
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Overview
Description
4-(4-Fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluoroaniline group attached to an octahydro-naphthalenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol typically involves the following steps:
Hydrogenation of 4-nitrofluorobenzene: This step involves the reduction of 4-nitrofluorobenzene to 4-fluoroaniline using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Formation of the octahydro-naphthalenol structure: This can be achieved through various organic synthesis techniques, including cyclization reactions.
Coupling reaction: The final step involves coupling the 4-fluoroaniline with the octahydro-naphthalenol structure under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-Fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: It serves as an analytical reagent in enzymatic detection assays.
Industrial Applications: It is employed in the production of intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol involves its interaction with specific molecular targets. The fluoroaniline group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor to the compound, used in various synthetic applications.
4-Nitrofluorobenzene: An intermediate in the synthesis of 4-fluoroaniline.
Fluoroimide: A fungicide derived from 4-fluoroaniline.
Uniqueness
4-(4-Fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol is unique due to its combined structural features of fluoroaniline and octahydro-naphthalenol. This combination imparts specific chemical and physical properties that make it suitable for diverse applications in medicinal chemistry, materials science, and industrial processes.
Properties
Molecular Formula |
C16H22FNO |
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Molecular Weight |
263.35 g/mol |
IUPAC Name |
4-(4-fluoroanilino)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol |
InChI |
InChI=1S/C16H22FNO/c17-13-7-9-14(10-8-13)18-15-6-3-5-12-4-1-2-11-16(12,15)19/h7-10,12,15,18-19H,1-6,11H2 |
InChI Key |
HVDSOPBAZRASKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)CCCC2NC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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